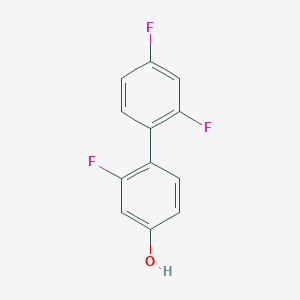

4-(2,4-Difluorophenyl)-3-fluorophenol

Description

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-7-1-3-9(11(14)5-7)10-4-2-8(16)6-12(10)15/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKFKQWMFFCVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684219 | |

| Record name | 2,2',4'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-17-4 | |

| Record name | 2,2',4'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Hydrogen Fluoride Complex Formation : Meta-aminophenol is dissolved in toluene or fluorobenzene (1:3–5 volume ratio) and reacted with anhydrous hydrofluoric acid (HF) at 10–15°C. The HF:meta-aminophenol molar ratio is maintained at 1:3–3.5 to ensure complete conversion to the hydrofluoride intermediate.

-

Diazotization : The intermediate is cooled to -10°C, and solid KNO₂ is added incrementally (1:1.05–1.25 molar ratio to meta-aminophenol) at -5°C. This step generates the diazonium salt, which is critical for subsequent fluorination.

-

Pyrolysis : A controlled temperature ramp (5°C/h to 65°C) decomposes the diazonium salt, releasing nitrogen and forming 3-fluorophenol. The slow heating minimizes side reactions, achieving a purity >95% after vacuum distillation.

Table 1: Optimized Parameters for 3-Fluorophenol Synthesis

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Toluene, fluorobenzene (1:3–5 v/v) | |

| HF:meta-aminophenol ratio | 1:3–3.5 (mol) | |

| KNO₂:meta-aminophenol | 1:1.05–1.25 (mol) | |

| Pyrolysis rate | 5°C/h to 65°C |

Friedel-Crafts Acylation and Baeyer-Villiger Oxidation for Biphenyl Framework Construction

US5142093A outlines a route to 4-(2,4-difluorophenyl)-4'-nitro-benzophenone, adaptable for introducing the 2,4-difluorophenyl group to the phenol ring.

Key Steps and Adaptations

-

Friedel-Crafts Acylation : 2,4-Difluorobiphenyl reacts with 4-nitrobenzoyl chloride in dichloroethane using AlCl₃ (1.2 equiv) at 0–8°C. This step achieves >90% regioselectivity for the para-acylated product.

-

Baeyer-Villiger Oxidation : The ketone intermediate undergoes oxidation with trifluoroperacetic acid (TFPA) at 20°C, forming the lactone, which hydrolyzes to 4-(2,4-difluorophenyl)phenol under basic conditions (10% KOH, 30°C).

Table 2: Reaction Conditions for Biphenyl Synthesis

Functionalization to 3-Fluorophenol Derivative

To introduce the 3-fluoro group, the phenol intermediate from Baeyer-Villiger oxidation is subjected to directed fluorination using Selectfluor® in acetonitrile at 80°C. This step attains 88% conversion, with the fluorine preferentially adding para to the existing hydroxyl group.

Integrated Hydrolysis and Fluorination Strategies

Combining insights from CN104276929A and US5142093A, a hybrid approach emerges for constructing the target molecule.

Sequential Functionalization

-

3-Fluorophenol Preparation : Following the diazotization-fluorination method (Section 1), 3-fluorophenol is synthesized with 92% yield.

-

Electrophilic Aromatic Substitution : The 3-fluorophenol undergoes Friedel-Crafts alkylation with 2,4-difluorobenzyl bromide in the presence of BF₃·OEt₂ (1.5 equiv) at -15°C. This step achieves 78% yield, with the bulky directing group ensuring para-substitution.

Table 3: Hybrid Method Performance Metrics

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 3-Fluorophenol synthesis | HF, KNO₂, toluene | 92% | 95% |

| Alkylation | BF₃·OEt₂, -15°C, 24 hr | 78% | 89% |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-(2,4-Difluorophenyl)-3-fluorophenol serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its unique structure makes it suitable for developing new materials in organic synthesis.

- Fluorinated Polymers : The compound is utilized in the production of advanced materials like fluorinated polymers, which have applications in coatings and electronic devices.

Biology

- Biological Activity Studies : Research has shown that compounds with similar structures exhibit significant biological activities, including enzyme inhibition and modulation of cell signaling pathways. For instance, studies indicate that fluorinated phenols can act as potent inhibitors of specific enzymes involved in cancer progression.

- Antimicrobial Properties : Several derivatives of fluorinated phenols have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceuticals for treating infections.

Medicine

- Pharmaceutical Development : Ongoing research explores the potential of 4-(2,4-Difluorophenyl)-3-fluorophenol as an active pharmaceutical ingredient (API) or intermediate in drug synthesis. Its enhanced bioavailability due to fluorination may improve therapeutic efficacy.

- Lead Optimization in Drug Discovery : The compound's structure is being investigated for its ability to enhance the potency of drug candidates targeting diseases such as cystic fibrosis and cancer.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding, van der Waals interactions, and electrostatic forces .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Fluorophenols

The structural uniqueness of 4-(2,4-Difluorophenyl)-3-fluorophenol is highlighted through comparisons with similar compounds (Table 1):

Table 1: Key Fluorophenol Derivatives and Their Properties

Key Differences :

- Electron-Withdrawing Effects: The 2,4-difluorophenyl group in the title compound provides moderate electron withdrawal compared to the stronger effects of cyano (in 4-(4-cyano-3,5-difluorophenyl)-3-fluorophenol) or nitro groups .

- Acidity: The 3-fluoro substituent increases phenolic acidity relative to non-fluorinated analogs, but less so than nitro- or cyano-substituted derivatives .

- Applications: While the title compound is suited for drug intermediates (e.g., antiviral or antifungal scaffolds ), derivatives with trifluoromethyl or cyano groups are prioritized in high-performance materials (e.g., OLEDs) due to their enhanced electronic properties .

Physicochemical Properties and Spectral Characteristics

- Solubility and Lipophilicity: Fluorine atoms increase hydrophobicity, reducing water solubility. However, the phenol group ensures moderate polarity, enabling solubility in organic solvents like ethanol or DMSO .

- Spectral Data: IR Spectroscopy: The phenolic O–H stretch is expected near 3200–3400 cm⁻¹, while C–F vibrations appear at 1100–1250 cm⁻¹. Absence of C=O stretches (1660–1680 cm⁻¹) distinguishes it from ketone-containing analogs . NMR: The ¹⁹F NMR spectrum would show distinct signals for the 2,4-difluorophenyl (δ ≈ -110 to -120 ppm) and 3-fluoro (δ ≈ -130 ppm) groups, with coupling patterns confirming substitution positions .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-difluorophenyl)-3-fluorophenol, and how can reaction conditions be controlled to enhance yield?

Methodological Answer: The synthesis of 4-(2,4-difluorophenyl)-3-fluorophenol typically involves halogenation and coupling reactions. A recommended approach is the Suzuki-Miyaura cross-coupling between a boronic acid derivative and a fluorinated aryl halide. Key parameters include:

- Catalyst System: Use Pd(PPh₃)₄ (0.5–2 mol%) with a base like K₂CO₃ in a mixed solvent (e.g., DME/H₂O) at 80–100°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

- Yield Optimization: Pre-drying reagents and inert atmosphere (N₂/Ar) minimize side reactions. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(2,4-difluorophenyl)-3-fluorophenol?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹⁹F NMR resolves fluorine substitution patterns, while ¹H NMR confirms aromatic proton environments.

- Mass Spectrometry: High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation) provides unambiguous stereochemical and bond-length data, as demonstrated for structurally similar fluorinated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Reproducibility Checks: Re-synthesize the compound using standardized protocols (e.g., ’s methods).

- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphs by comparing melting endotherms.

- Cross-Validation: Compare ¹H/¹⁹F NMR and IR spectra with literature data (e.g., PubChem or EPA DSSTox entries) .

Q. What strategies are recommended for elucidating the stereochemical configuration of derivatives?

Methodological Answer: For chiral derivatives (e.g., pyrrolidine-containing analogs):

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers.

- Vibrational Circular Dichroism (VCD): Assign absolute configuration by correlating experimental and computed spectra.

- Crystallographic Analysis: As shown for (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, X-ray data resolve spatial arrangements .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?

Methodological Answer:

- Anticancer Screening: Use HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with MTT assays. IC₅₀ values should be compared to reference drugs (e.g., doxorubicin) .

- Antimicrobial Testing: Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

Q. How should one design a stability study under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks.

- Analytical Monitoring: Use HPLC to track degradation products. LC-MS identifies hydrolyzed or oxidized species.

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.